2-methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with a methoxy group, a methyl group, and a pyridinyl-oxadiazole moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative, which is then subjected to various substitution reactions to introduce the methoxy and methyl groups. The pyridinyl-oxadiazole moiety can be introduced through a cyclization reaction involving appropriate precursors.
For example, the synthesis might begin with 2-methoxy-7-methylquinoline, which is then reacted with a pyridinyl-oxadiazole precursor under specific conditions to yield the final compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield 2-formyl-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline, while reduction of the oxadiazole ring could produce a range of reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Quinoline derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline would depend on its specific interactions with molecular targets. For example, if the compound is being studied as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The pyridinyl-oxadiazole moiety could play a role in binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-7-methylquinoline: A simpler derivative lacking the pyridinyl-oxadiazole moiety.
3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline: A derivative without the methoxy and methyl groups.
2-methoxyquinoline: A basic quinoline derivative with only a methoxy group.
Uniqueness
2-methoxy-7-methyl-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methoxy-7-methylquinolin-3-yl)-5-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-4-13-10-14(18(23-2)20-15(13)9-11)16-21-17(24-22-16)12-5-7-19-8-6-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDMWXYAWHVOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.